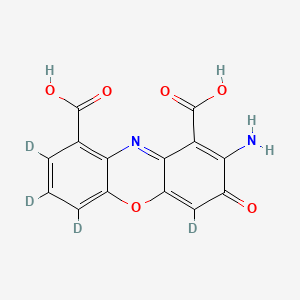
Cinnabarinic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnabarinic Acid-d4 is a deuterated form of cinnabarinic acid, a metabolite of the kynurenine pathway. This pathway is responsible for the metabolism of tryptophan, an essential amino acid. Cinnabarinic acid is known for its role in activating metabotropic glutamate receptor 4, which has implications in neuroprotection and antipsychotic-like activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnabarinic Acid-d4 can be synthesized through the oxidation of 3-hydroxyanthranilic acid. The process involves a two-step oxidation reaction. The first step is the formation of an intermediate, which is then further oxidized to produce cinnabarinic acid . The deuterated form, this compound, is prepared by incorporating deuterium atoms into the molecular structure during the synthesis process .
Industrial Production Methods
Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) and electrospray ionization-mass spectrometry (ESI-MS) to ensure the purity and quality of the compound . The process is optimized to achieve high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Cinnabarinic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to selectively induce inositol phosphate production in cells expressing metabotropic glutamate receptor 4 .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives of cinnabarinic acid, which have different biological activities. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Cinnabarinic Acid-d4 has a wide range of scientific research applications:
Mechanism of Action
Cinnabarinic Acid-d4 exerts its effects by activating metabotropic glutamate receptor 4. This activation leads to the modulation of glutamate release and has implications in neuroprotection and antipsychotic-like activity . The compound also inhibits D-amino acid oxidase, which plays a role in the regulation of neurotransmitter levels .
Comparison with Similar Compounds
Similar Compounds
Kynurenic Acid: Another metabolite of the kynurenine pathway, known for its neuroprotective properties.
Quinolinic Acid: A metabolite with neurotoxic properties, contrasting with the neuroprotective effects of cinnabarinic acid.
3-Hydroxyanthranilic Acid: The precursor to cinnabarinic acid, involved in the same metabolic pathway.
Uniqueness
Cinnabarinic Acid-d4 is unique due to its selective activation of metabotropic glutamate receptor 4 and its potential therapeutic applications in neuroprotection and antipsychotic-like activity. Its deuterated form provides advantages in analytical chemistry, allowing for precise quantification and study of its biological effects .
Properties
Molecular Formula |
C14H8N2O6 |
|---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
2-amino-4,6,7,8-tetradeuterio-3-oxophenoxazine-1,9-dicarboxylic acid |
InChI |
InChI=1S/C14H8N2O6/c15-10-6(17)4-8-12(9(10)14(20)21)16-11-5(13(18)19)2-1-3-7(11)22-8/h1-4H,15H2,(H,18,19)(H,20,21)/i1D,2D,3D,4D |
InChI Key |
FSBKJYLVDRVPTK-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])OC3=C(C(=O)C(=C(C3=N2)C(=O)O)N)[2H])C(=O)O)[2H] |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















